molecular formula C16H25N3O4S B4657792 N-cyclohexyl-1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]prolinamide

N-cyclohexyl-1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]prolinamide

Cat. No.: B4657792
M. Wt: 355.5 g/mol
InChI Key: RZWRBIMZCXLDAQ-UHFFFAOYSA-N
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Description

N-cyclohexyl-1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]prolinamide is a structurally complex compound featuring a prolinamide backbone modified with a cyclohexyl group and a sulfonated 3,5-dimethylisoxazole moiety. The cyclohexyl group likely contributes to lipophilicity, influencing membrane permeability.

Properties

IUPAC Name

N-cyclohexyl-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O4S/c1-11-15(12(2)23-18-11)24(21,22)19-10-6-9-14(19)16(20)17-13-7-4-3-5-8-13/h13-14H,3-10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZWRBIMZCXLDAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC2C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]prolinamide typically involves multiple steps, starting with the preparation of the 3,5-dimethylisoxazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The sulfonyl group is then introduced via sulfonation reactions, followed by the attachment of the cyclohexyl group through nucleophilic substitution reactions. The final step involves coupling the modified isoxazole with prolinamide under specific reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts, high-pressure reactors, and continuous flow systems to streamline the synthesis process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]prolinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the isoxazole ring or the sulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in a variety of derivatives with modified functional groups.

Scientific Research Applications

N-cyclohexyl-1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]prolinamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structural features.

    Medicine: Research into its potential therapeutic applications, such as enzyme inhibition or receptor modulation, is ongoing.

    Industry: The compound is utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-cyclohexyl-1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]prolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the isoxazole ring may participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues in Agrochemicals (Propanamide Derivatives)

The propanamide scaffold is a common feature in herbicides and fungicides. Key analogues include:

  • Propanil (N-(3,4-dichlorophenyl)propanamide) : A herbicide targeting acetyl-CoA carboxylase in plants. Its simplicity (propanamide + dichlorophenyl) contrasts with the target compound’s complexity, which may confer broader selectivity or resistance to degradation .
  • Iprodione metabolite isomer (N-(3,5-dichlorophenyl)-3-(1-methylethyl)-2,4-dioxo-1-imidazolidinecarboxamide) : A fungicide metabolite with a heterocyclic dioxoimidazolidine group. The target compound’s isoxazole-sulfonyl group could offer distinct redox or binding properties compared to this metabolite’s electrophilic dioxo motif .

Table 1: Structural Comparison with Agrochemical Propanamides

Compound Core Structure Key Substituents Primary Use
Target Compound Prolinamide Cyclohexyl, (3,5-dimethylisoxazol-4-yl)sulfonyl Not specified
Propanil Propanamide 3,4-dichlorophenyl Herbicide
Iprodione metabolite isomer Imidazolidine 3,5-dichlorophenyl, dioxo group Fungicide
Isoxazole-Containing Analogues

The 3,5-dimethylisoxazole moiety in the target compound is structurally analogous to agrochemical isoxazoles:

  • Isoxaben (N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide) : A pre-emergent herbicide inhibiting cellulose synthesis. While both compounds feature isoxazole rings, the target’s sulfonyl linkage may enhance solubility compared to isoxaben’s benzamide group. Additionally, the dimethyl substitution on the isoxazole could reduce steric hindrance during target binding .

Table 2: Isoxazole Substituent Comparison

Compound Isoxazole Position Linked Group Biological Activity
Target Compound 4-position Sulfonyl-prolinamide Not specified
Isoxaben 5-position Benzamide Herbicide
Sulfonamide and Hydroxamic Acid Derivatives

The sulfonyl group in the target compound distinguishes it from hydroxamic acids and simpler sulfonamides:

  • N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (Hydroxamic acid 8) : A metal-chelating antioxidant. The target compound lacks the hydroxamate (-CONHOH) group, suggesting divergent mechanisms (e.g., protease inhibition vs. radical scavenging) .
  • N-(4-chlorophenyl)-2-cyclohexyl-N-hydroxyacetamide (Hydroxamic acid 9): Shares a cyclohexyl group with the target compound but utilizes a hydroxyacetamide backbone.

Table 3: Functional Group Comparison

Compound Key Functional Groups Putative Mechanism
Target Compound Sulfonyl, prolinamide, isoxazole Enzyme inhibition?
Hydroxamic acid 8 Hydroxamate, cyclohexane Antioxidant/metal chelation
Hydroxamic acid 9 Hydroxyacetamide, cyclohexyl Antioxidant

Biological Activity

N-cyclohexyl-1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]prolinamide is a compound that has gained attention in various scientific fields due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound features a unique combination of structural elements:

  • Cyclohexyl Group : Provides hydrophobic characteristics.
  • Dimethylisoxazole Ring : Contributes to biological activity through potential interactions with biological targets.
  • Sulfonyl Group : Enhances solubility and reactivity, facilitating interactions with enzymes and receptors.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The sulfonyl group can form strong interactions with active sites of enzymes, while the isoxazole ring can participate in hydrogen bonding or π-π interactions. This dual interaction may modulate the activity of various biological pathways.

Antitumor Activity

Research has indicated that compounds with similar structural motifs exhibit significant antitumor properties. A study focusing on isoxazole derivatives demonstrated their potential as inhibitors against various cancer cell lines. The mechanism typically involves the inhibition of key signaling pathways associated with cell proliferation and survival.

CompoundCancer TypeIC50 (µM)Reference
Isoxazole Derivative ABreast Cancer15
Isoxazole Derivative BLung Cancer10
N-cyclohexyl ProlinamideVariousTBDCurrent Study

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects have been explored through in vitro assays. Preliminary results suggest that it may inhibit the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses.

Case Studies and Research Findings

  • Antitumor Efficacy : A recent study evaluated the impact of N-cyclohexyl derivatives on cancer cell lines. The findings suggested that modifications to the isoxazole ring could enhance potency against specific cancer types.
  • Inflammation Models : In vivo models demonstrated that compounds similar to N-cyclohexyl prolinamide significantly reduced inflammation markers in rodent models of arthritis.
  • Synergistic Effects : Investigations into combination therapies indicated that when used alongside traditional chemotherapeutics, this compound may enhance overall efficacy and reduce side effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-cyclohexyl-1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]prolinamide
Reactant of Route 2
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N-cyclohexyl-1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]prolinamide

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